Norhydromorphone Norhydromorphone Norhydromorphone belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Norhydromorphone is considered to be a practically insoluble (in water) and relatively neutral molecule. Norhydromorphone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 14696-23-2
VCID: VC21255817
InChI: InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1
SMILES: C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

Norhydromorphone

CAS No.: 14696-23-2

Cat. No.: VC21255817

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Norhydromorphone - 14696-23-2

Specification

CAS No. 14696-23-2
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Standard InChI InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1
Standard InChI Key SWIRXSKBBSJXGY-UIHHKEIPSA-N
Isomeric SMILES C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4
SMILES C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4
Canonical SMILES C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4

Introduction

Chemical Structure and Properties

Norhydromorphone is characterized by the molecular formula C16H17NO3 and has a molecular weight of 271.31 g/mol . Its structure contains the fundamental morphinane skeleton with specific functional groups that distinguish it from other related compounds.

Structural Characteristics

The formal IUPAC name for norhydromorphone is (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one . This complex nomenclature reflects its polycyclic structure containing multiple ring systems. The compound can also be identified by its InChI string: InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 .

Structural analysis reveals that norhydromorphone possesses a primary piperidine nitrogen rather than the tertiary nitrogen found in hydromorphone . This critical difference increases the polarity of norhydromorphone compared to its parent compound, which has significant implications for its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier .

Physical Properties

As a morphinane alkaloid, norhydromorphone exhibits characteristic physical properties including:

  • Molecular weight: 271.31 g/mol

  • Increased hydrophilicity compared to hydromorphone due to the primary amine group

  • Structural configuration with specific stereochemistry at positions 9-, 10+, 15-, and 16-

Discovery and Synthesis

Initial Identification

The initial discovery of norhydromorphone occurred during metabolic profiling of urine samples from cancer patients receiving chronic hydromorphone therapy . Researchers identified this compound as a previously unreported metabolite, indicating the N-demethylation pathway in hydromorphone metabolism .

Synthetic Approach

Following the initial identification, researchers synthesized an authentic standard of norhydromorphone to confirm the structure of the isolated metabolite . The identity of norhydromorphone in the urine samples was subsequently validated by comparing liquid chromatography retention times and mass spectrometric ion fragmentation patterns between the isolated metabolite and the synthetic standard . This comparison was conducted using liquid chromatographic-mass spectrometric-mass spectrometric (LC-MS-MS) analytical techniques .

Metabolism and Pharmacokinetics

Metabolic Pathway

Norhydromorphone is formed through the N-demethylation of hydromorphone, representing one of several metabolic pathways for this opioid analgesic . This metabolic transformation follows a pattern similar to other morphine derivatives, where N-demethylation is a common biotransformation process.

Analysis of urine samples from patients receiving hydromorphone therapy has revealed that norhydromorphone exists as a minor metabolite compared to other biotransformation products . The primary metabolic pathways of hydromorphone include glucuronidation and sulfation, producing hydromorphone-3-glucuronide and hydromorphone-3-sulfate as major metabolites .

Pharmacokinetic Considerations

The structural modification in norhydromorphone—specifically the primary piperidine nitrogen—significantly increases its polarity compared to hydromorphone . This enhanced polarity potentially limits its ability to cross the blood-brain barrier, which is crucial for centrally-acting analgesics . This characteristic may explain the limited antinociceptive activity observed in experimental models .

Pharmacological Activity

Antinociceptive Properties

The pharmacological activity of norhydromorphone has been evaluated using the rat formalin test, a standard model for assessing antinociceptive efficacy . When administered intraperitoneally, norhydromorphone demonstrated only limited antinociceptive effects, with no significant increase in activity observed across the three tested doses .

Several factors may contribute to this limited antinociceptive profile:

  • The increased polarity of norhydromorphone may restrict its penetration across the blood-brain barrier

  • Norhydromorphone may possess lower intrinsic activity at opioid receptors compared to hydromorphone, though this requires further investigation

  • The structural modification at the nitrogen position may alter its binding affinity for opioid receptors

Comparative Efficacy

Research has established a comparative efficacy profile between norhydromorphone and related compounds. The following table summarizes the relative antinociceptive potencies based on the rat formalin test:

CompoundRelative Antinociceptive Potency
Hydromorphone5 times more potent than morphine
MorphineReference standard (1.0)
DihydromorphineEquipotent to morphine
Dihydroisomorphine36% as potent as morphine
NorhydromorphoneLimited activity (significantly less potent)
Hydromorphone-3-glucuronideNo antinociceptive effect at tested doses
Dihydromorphine-3-glucuronideNo antinociceptive effect at tested doses
Dihydroisomorphine-3-glucuronideNo antinociceptive effect at tested doses

These findings highlight the importance of specific structural features for antinociceptive activity in morphinane alkaloids . Notably, the results underscore the significance of a free C3-OH group for analgesic efficacy, as all tested glucuronide conjugates demonstrated no antinociceptive effects .

Structural Relationships with Other Opioids

Structure-Activity Relationships

The comparative analysis of norhydromorphone with related compounds reveals important structure-activity relationships within the morphinane alkaloid class:

  • The tertiary nitrogen in hydromorphone appears crucial for optimal antinociceptive activity, as evidenced by the reduced potency of norhydromorphone with its primary nitrogen

  • The presence of a free hydroxyl group at the C3 position is essential for analgesic activity, as demonstrated by the lack of activity in glucuronide conjugates

  • The hydrogenation of specific double bonds, as in dihydromorphine and dihydroisomorphine, results in compounds with differing potency profiles compared to morphine

Clinical Implications

Relevance to Hydromorphone Therapy

Hydromorphone is widely utilized in clinical settings for the management of moderate to severe pain, particularly in opioid-tolerant patients . The identification of norhydromorphone as a metabolite contributes to a more comprehensive understanding of hydromorphone's metabolic profile and potentially its clinical effects .

OutcomeHydromorphoneMorphinep value
30-day readmission rate (Surgical)4.88%3.51%<0.01
30-day readmission rate (Medical)10.15%6.54%<0.01
Length of stay (Surgical)6.21 days6.83 days<0.01
Length of stay (Medical)5.68 days6.56 days<0.01
Rescue drug use (Surgical)2.19%1.56%<0.01
Rescue drug use (Medical)1.11%0.86%<0.01

Source: Based on data from

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator